3-(2,2-Difluorocyclopropyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(2,2-difluorocyclopropyl)pyrrolidine |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6(7)5-1-2-10-4-5/h5-6,10H,1-4H2 |
InChI Key |
HXRQVOONYJSZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2CC2(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,2 Difluorocyclopropyl Pyrrolidine and Analogues
Strategies for Pyrrolidine (B122466) Ring Construction
The formation of the pyrrolidine ring is a critical step in the synthesis of 3-(2,2-difluorocyclopropyl)pyrrolidine. Chemists have devised several convergent and efficient strategies to construct this five-membered nitrogen-containing heterocycle.
Cycloaddition reactions, particularly the [3+2] cycloaddition, represent a highly effective and atom-economical method for assembling the pyrrolidine scaffold with a high degree of stereocontrol. nih.gov
The [3+2] cycloaddition reaction involving azomethine ylides is a cornerstone in the synthesis of pyrrolidines. nih.gov These nitrogen-based three-atom components react with various unsaturated 2π-electron partners to form the pyrrolidine ring, often creating multiple stereogenic centers with high regio- and stereoselectivity. nih.gov The generation of azomethine ylides can be achieved through several methods, including the thermal or base-mediated ring-opening of aziridines or the condensation of α-amino acids or their esters with aldehydes or ketones. nih.gov
A significant advancement in this area is the reaction of gem-difluorocyclopropenes with azomethine ylides, which provides access to novel fluorinated 3-azabicyclo[3.1.0]hexanes. nih.gov These scaffolds are structurally related to the target molecule. Research has shown that heating a mixture of an amino ester like isopropyl prolinate with a gem-difluorocyclopropene can produce the desired cycloadduct in good yield. researchgate.net The reaction conditions and the nature of the reactants, such as the specific amino ester and substituents on the cyclopropene, can influence the reaction's efficiency. researchgate.net
Table 1: [3+2] Cycloaddition of Azomethine Ylides with gem-Difluorocyclopropenes researchgate.net
| Azomethine Ylide Precursor | Cyclopropene | Conditions | Yield |
|---|---|---|---|
| Isopropyl prolinate | 1-(gem-difluorocycloprop-1-en-1-yl)benzene | 80°C, 4 h, neat | 76% |
| Methyl prolinate | 1-(gem-difluorocycloprop-1-en-1-yl)benzene | Not specified | Moderate |
Palladium catalysis has emerged as a powerful tool for effecting asymmetric [3+2] cycloaddition reactions, enabling the synthesis of chiral pyrrolidines with high enantioselectivity. rsc.org These reactions often involve the use of a palladium catalyst in conjunction with a chiral ligand to control the stereochemical outcome. For instance, the reaction of ethyl 2-(sulfonylmethyl)- or 2-(cyanomethyl)allyl carbonate with α,β-unsaturated esters or ketones in the presence of a Pd₂(dba)₃·CHCl₃-dppe catalyst system yields highly functionalized cyclopentanes, demonstrating the utility of palladium in [3+2] cycloadditions. elsevierpure.com
While not directly involving a difluorocyclopropyl group, the principles are applicable. A notable example is the asymmetric Pd-catalyzed decarboxylative [3+2] cycloaddition of vinylethylene carbonates with α,β-unsaturated pyrazolones. This method produces spiro-tetrahydrofuran-pyrazolones, which are heterocyclic skeletons, with excellent yields and enantioselectivities (up to 90% yield and 98% ee). rsc.org The reaction proceeds through a palladium-TMM (trimethylenemethane) complex. nih.gov The choice of ligand is crucial for achieving high levels of stereocontrol. rsc.org
Glycine serves as a versatile and readily available starting material for the synthesis of pyrrolidine derivatives. mdpi.comnih.gov Glycine-based approaches often involve the generation of azomethine ylides through the decarboxylation of N-H or N-alkyl glycine-derived oxazolidin-5-ones. mdpi.com This method offers advantages such as fewer synthetic steps, high atom economy, and minimal byproduct formation. mdpi.comresearchgate.net The resulting non-stabilized or semi-stabilized azomethine ylides can then undergo [3+2] cycloaddition with suitable dipolarophiles to construct the pyrrolidine ring. mdpi.com The use of semi-stabilized azomethine ylides often leads to better regio- and stereoselectivity compared to non-stabilized ones. mdpi.com
These glycine-based methods have been successfully employed in the synthesis of complex polycyclic compounds containing the pyrrolidine framework. mdpi.comnih.gov
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyrrolidines in a single step from three or more starting materials. A three-component decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides with trifluoroacetophenones has been developed for the synthesis of trifluoromethylated pyrrolidines. researchgate.net This approach is highly efficient and economical, producing only carbon dioxide and water as byproducts. researchgate.net
Another relevant example is the dual Cu/Pd-catalyzed three-component reaction of gem-difluorinated cyclopropanes, alkenes, and B₂pin₂. rsc.org This reaction leads to the formation of monofluoroalkene scaffolds, demonstrating the utility of gem-difluorinated cyclopropanes in multicomponent strategies. rsc.org Catalyst-free, three-component syntheses of new pyrrolidine derivatives via 1,3-dipolar cycloaddition have also been reported, highlighting the versatility of MCRs in generating pyrrolidine diversity. dntb.gov.ua
Intramolecular cyclization provides a powerful strategy for the construction of the pyrrolidine ring, especially for derivatives that may be challenging to access through intermolecular routes. One such method involves the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate with primary amines, which leads to the formation of N-substituted 3,3-difluoro-2-pyrrolidone derivatives after a subsequent desilylation step. koreascience.krresearchgate.net This cyclization approach allows for the incorporation of various substituents on the nitrogen atom of the pyrrolidone ring during its formation. koreascience.kr
The key intermediate, ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate, is prepared from the copper-mediated addition of trimethylvinylsilane to ethyl difluoroiodoacetate. koreascience.krresearchgate.net
Table 2: Synthesis of N-Alkyl 3,3-difluoro-2-pyrrolidone Derivatives via Intramolecular Cyclization koreascience.kr
| Primary Amine | Product |
|---|---|
| Methylamine | 3,3-difluoro-1-methyl-2-pyrrolidone |
| Ethylamine | 3,3-difluoro-1-ethyl-2-pyrrolidone |
Intramolecular Cyclization Approaches
Transition-Metal-Catalyzed Cyclizations
Transition-metal catalysis offers powerful and versatile methods for constructing the pyrrolidine ring with high efficiency and selectivity. organic-chemistry.org Various metals, including palladium, rhodium, copper, and iridium, have been employed to catalyze the intramolecular cyclization of appropriate precursors.
Palladium-catalyzed reactions, for instance, can facilitate the cyclization of substrates to form substituted pyrrolidines. acs.org Similarly, rhodium complexes are effective in catalyzing the cyclization of unsaturated amines to yield pyrrolidines and pyrrolidinones. acs.org Copper-promoted intramolecular aminooxygenation of alkenes provides a pathway to diastereoselective synthesis of disubstituted pyrrolidines. nih.gov This method demonstrates high selectivity for 2,5-cis-pyrrolidines from α-substituted 4-pentenyl sulfonamides. nih.gov Furthermore, iridium-catalyzed processes have been developed for the N-heterocyclization of primary amines with diols, producing a range of five-, six-, and seven-membered cyclic amines. organic-chemistry.org
| Catalyst System | Reaction Type | Precursor | Reference |
|---|---|---|---|
| Palladium(II) | Cyclization | Not specified | acs.org |
| Rhodium Complex | Cyclization | Unsaturated amines | acs.org |
| Copper(II) | Intramolecular Aminooxygenation | Alkenyl sulfonamides | nih.gov |
| Iridium Complex (Cp*Ir) | N-Heterocyclization | Primary amines and diols | organic-chemistry.org |
| Gold(I)/AgOTf | Intramolecular exo-hydroamination | N-4-pentenyl urea | organic-chemistry.org |
Titanium-Mediated Cyclopropanation (Kulinkovich-de Meijere Reaction)
The Kulinkovich-de Meijere reaction is a powerful modification of the original Kulinkovich reaction, designed for the synthesis of cyclopropylamines from N,N-dialkylamides or nitriles. organic-chemistry.orgacsgcipr.org This reaction typically involves the treatment of an amide with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a stoichiometric amount of a titanium(IV) alkoxide, like titanium(IV) isopropoxide. organic-chemistry.orgorganic-chemistry.orgwikipedia.org
The mechanism proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgwikipedia.org This reactive species then interacts with the amide. The carbonyl group of the amide inserts into a titanium-carbon bond, leading to an oxatitanacyclopentane intermediate. organic-chemistry.org Unlike the pathway with esters, this intermediate undergoes ring-opening to form an iminium-titanium oxide inner salt, which subsequently cyclizes to afford the desired cyclopropylamine. organic-chemistry.org While the reaction can be performed with sub-stoichiometric amounts of the titanium reagent, using stoichiometric quantities generally results in significantly better yields. organic-chemistry.org This methodology provides a direct route to cyclopropylamines, which can serve as key precursors that are subsequently elaborated to form the pyrrolidine ring.
Reductive Cyclizations
Reductive cyclization methods provide another effective strategy for the synthesis of the pyrrolidine scaffold. A notable example is the iridium-catalyzed reductive [3+2] cycloaddition reaction. nih.govacs.org This method allows for the synthesis of structurally complex pyrrolidines from the reaction of amides and conjugated alkenes. nih.govacs.org
The process is enabled by the use of Vaska's complex in combination with a silane (B1218182) reducing agent like tetramethyldisiloxane (TMDS). nih.govacs.org This catalytic system reductively generates stabilized and unstabilized azomethine ylide species from amides or lactams. nih.govacs.org These ylides then undergo a [3+2] dipolar cycloaddition with various electron-deficient alkenes to produce a wide array of highly substituted pyrrolidines. nih.govacs.org The reaction exhibits high regio- and diastereocontrol, depending on the specific dipolarophile used. nih.govacs.org For instance, an intramolecular version of this reaction has been successfully applied to create a tricyclic core containing a pyrrolidine ring as a single diastereoisomer in good yield. nih.govacs.org
Cyclization of Amino Alcohol Derivatives
The cyclization of amino alcohol derivatives is a classical and widely used approach for constructing the pyrrolidine ring. mdpi.com These precursors are readily available from natural sources like amino acids. nih.gov
One common method involves the acid-promoted cyclodehydration of amino alcohols. rsc.org In this protocol, the hydroxyl group is activated, facilitating intramolecular nucleophilic attack by the amino group to close the ring. For example, N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) can be used as an activating agent in an acid-promoted cyclization to synthesize various substituted pyrrolidines in good to high yields. rsc.org Another modern approach employs electrochemical methods to achieve the cyclization. nih.gov Anodic oxidation can be used for a mild and economical amination that expands Mitsunobu-like reactivity, enabling the synthesis of pyrrolidines from unprotected 4-amino-1-butanol (B41920) substrates. nih.gov
Cyclopropanation of Pyrroline (B1223166) Derivatives
Introducing a cyclopropane (B1198618) ring onto a pre-existing pyrroline or pyrrole (B145914) core is a direct approach to synthesizing cyclopropyl-substituted pyrrolidines. However, the direct cyclopropanation of pyrrole derivatives can present challenges regarding selectivity and yield. researchgate.net
A notable strategy involves a photo-promoted ring contraction of pyridines with a silylborane reagent. osaka-u.ac.jp This reaction yields pyrrolidine derivatives that feature a fused cyclopropane ring, specifically a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This product serves as a versatile synthon for further functionalization. osaka-u.ac.jp Another approach involves the 1,3-dipolar cycloaddition of a diazo compound with a pyrrole derivative to form a pyrazoline, which then undergoes denitrogenation to yield the cyclopropanated product. wikipedia.org The synthesis of tropanes, for example, can be achieved through a cascade reaction involving the ring-opening of cyclopropanated pyrrole derivatives. researchgate.net
Introduction of the 2,2-Difluorocyclopropyl Moiety
The 2,2-difluorocyclopropyl group is a valuable substituent in medicinal chemistry, and its introduction is a key step in the synthesis of the target compound. This is typically accomplished through gem-difluorocyclopropanation of an appropriate alkene precursor. beilstein-journals.org
Gem-Difluorocyclopropanation Reactions
Gem-difluorocyclopropanation involves the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene. researchgate.net A variety of reagents have been developed to serve as sources of difluorocarbene.
One of the most common and effective methods utilizes (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent, in combination with a halide initiator such as sodium iodide (NaI). beilstein-journals.orgnih.gov This system is effective for the difluorocyclopropanation of various functionalized alkenes, including N-vinylpyrazoles, to produce the corresponding difluorocyclopropyl derivatives in high yields. nih.govresearchgate.net
Another classic method is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). beilstein-journals.orgresearchgate.net While effective, this method often requires high temperatures (e.g., 180 °C), which can limit its applicability with sensitive substrates. beilstein-journals.org Other difluorocarbene precursors include (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) and dibromodifluoromethane (B1204443) with triphenylphosphine. beilstein-journals.org The gem-difluorocyclopropane moiety is generally stable under many synthetic conditions but can be sensitive to strong Lewis acids and catalytic hydrogenation. researchgate.net
| Reagent/System | Description | Reference |
|---|---|---|
| TMSCF₃ / NaI | Ruppert-Prakash reagent with sodium iodide initiator; a widely used and efficient system. | beilstein-journals.orgnih.gov |
| ClCF₂COONa | A classic difluorocarbene source requiring thermal decomposition, often at high temperatures. | beilstein-journals.orgresearchgate.net |
| Ph₃P⁺CF₂CO₂⁻ (PDFA) | A solid reagent that decarboxylates upon heating to generate a difluorocarbene source. | beilstein-journals.org |
| CBr₂F₂ / Ph₃P | Reacts to form a phosphonium (B103445) salt that decomposes to difluorocarbene. | beilstein-journals.org |
Strategies Involving Fluorinated Precursors
The introduction of the 2,2-difluorocyclopropyl moiety often relies on the use of specialized fluorinated precursors and reagents. A primary method for the formation of the gem-difluorocyclopropane ring is the [2+1] cycloaddition of difluorocarbene with an appropriate alkene. researchgate.net
One of the most common sources of difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa). researchgate.net However, this method often requires high temperatures. Newer reagents, such as trimethyl(trifluoromethyl)silane (TMSCF3), have gained prominence as milder and more efficient difluorocarbene precursors, often activated by a halide initiator like sodium iodide. nih.gov The reaction of TMSCF3 with an alkene in the presence of NaI allows for the synthesis of various difluorocyclopropane-containing building blocks, including acids, amines, and alcohols. nih.gov
A plausible synthetic strategy for this compound using a fluorinated precursor would involve the difluorocyclopropanation of a pyrrolidine derivative containing a vinyl group at the 3-position. For instance, N-protected 3-vinylpyrrolidine (B2892908) could be subjected to difluorocyclopropanation conditions to yield the target compound.
Alternatively, pre-functionalized difluorocyclopropyl building blocks can be employed. The synthesis of key intermediates like 2,2-difluorocyclopropylmethanol and 2-(bromomethyl)-1,1-difluorocyclopropane provides versatile handles for subsequent elaboration into the pyrrolidine ring system. researchgate.net For example, 2-(bromomethyl)-1,1-difluorocyclopropane could be used to alkylate a suitable nitrogen-containing precursor to form the pyrrolidine ring.
Another approach involves the synthesis of fluorinated pyrrolidine analogs, such as 3,3-difluoropyrrolidine (B39680), which can provide insights into the construction of the heterocyclic core. A practical synthesis of 3,3-difluoropyrrolidine has been reported involving a Claisen rearrangement followed by a ruthenium-catalyzed oxidation to form 2,2-difluorosuccinic acid. This is then cyclized to N-benzyl-3,3-difluoropyrrolidinone, which is subsequently reduced to the final product. nih.gov
The table below summarizes some key reactions involving fluorinated precursors for the synthesis of difluorocyclopropanes and related fluorinated pyrrolidines.
Table 1: Reactions Utilizing Fluorinated Precursors
| Precursor/Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Trimethyl(trifluoromethyl)silane (TMSCF3) / NaI | Difluorocyclopropanation | Difluorocyclopropane derivatives | nih.gov |
| Sodium chlorodifluoroacetate (ClCF2COONa) | Difluorocarbene generation | gem-Difluorocyclopropanes | researchgate.net |
| 2,2-Difluorosuccinic acid | Cyclization/Reduction | 3,3-Difluoropyrrolidine | nih.gov |
| N,N-Diethylaminosulfur trifluoride (DAST) | Deoxofluorination | gem-Difluoro compounds | nih.gov |
Convergent and Divergent Synthetic Pathways
The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, offering flexibility in accessing a range of related compounds.
A convergent synthesis involves the independent preparation of the two key structural motifs—the 2,2-difluorocyclopropyl group and the pyrrolidine ring—which are then coupled in a late-stage step. This approach is often efficient as it allows for the optimization of the synthesis of each fragment separately. For instance, a convergent synthesis of this compound could involve:
Synthesis of a 2,2-difluorocyclopropyl building block: Preparation of a molecule like (2,2-difluorocyclopropyl)methanol (B156797) or a derivative with a suitable leaving group. researchgate.net
Synthesis of a pyrrolidine precursor: Preparation of a pyrrolidine derivative with a nucleophilic or electrophilic handle at the 3-position, such as 3-hydroxypyrrolidine or a protected 3-aminopyrrolidine.
Coupling: The two fragments are then joined, for example, via an ether linkage or a carbon-carbon bond-forming reaction.
A divergent synthesis starts from a common intermediate that is subsequently modified to produce a library of analogs. This strategy is particularly useful for structure-activity relationship (SAR) studies. A hypothetical divergent synthesis could begin with a key intermediate, such as N-Boc-3-(2,2-difluorocyclopropyl)pyrrolidine. From this central molecule, various analogs could be generated by:
Modification of the pyrrolidine nitrogen: Removal of the Boc protecting group followed by reaction with a variety of alkylating or acylating agents to introduce different substituents.
Functionalization of the pyrrolidine ring: If other functional groups are present on the pyrrolidine ring of the common intermediate, they can be manipulated to create further diversity.
An example of a divergent approach in a related field is the synthesis of pyrroloiminoquinone alkaloids, where a key intermediate is used to generate numerous natural products and analogs through selective functionalization. chemrxiv.org This highlights the power of divergent synthesis in rapidly accessing a wide range of chemical structures from a single precursor.
Scalability and Process Optimization in Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, including cost-effectiveness, safety, and efficiency. For the synthesis of this compound and its analogs, several factors must be considered for scalability and process optimization.
Key aspects of process optimization include:
Reagent Selection: Choosing cost-effective and readily available starting materials and reagents is crucial. For example, while specialized fluorinating agents may offer high yields, their cost can be prohibitive on a large scale. The practical synthesis of 3,3-difluoropyrrolidine emphasizes the use of efficient "through processes" where intermediates are not isolated, reducing waste and processing time. nih.gov
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and catalyst loading is essential to maximize yield and minimize side products.
Purification Methods: Developing scalable purification techniques, such as crystallization instead of chromatography, can significantly reduce costs and improve throughput.
Waste Reduction: Implementing atom-economical reactions and recycling solvents and reagents contribute to a more sustainable and cost-effective process.
The multigram-scale synthesis of difluorocyclobutyl building blocks has been reported, demonstrating that the preparation of small, strained, fluorinated rings can be achieved on a larger scale with careful process development. researchgate.netscienceopen.com These studies underscore the importance of robust and well-characterized synthetic routes for enabling the production of sufficient quantities of material for further research and development.
The table below outlines some considerations for the scalability of synthesizing fluorinated pyrrolidine derivatives.
Table 2: Scalability and Process Optimization Considerations
| Factor | Consideration | Example/Relevance | Reference |
|---|---|---|---|
| Yield Improvement | Resolution and racemization of undesired enantiomers. | Preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine. | researchgate.netnih.gov |
| Cost-Effectiveness | Use of "through processes" to minimize intermediate isolation. | Practical synthesis of 3,3-difluoropyrrolidine. | nih.gov |
| Scalable Synthesis | Development of multigram-scale synthesis of fluorinated building blocks. | Synthesis of 2,2-difluorocyclobutyl derivatives. | researchgate.netscienceopen.com |
| Safety and Handling | Management of potentially hazardous reagents and intermediates. | General chemical process development. |
Stereochemical Aspects and Enantioselective Synthesis
Enantioselective Construction of Pyrrolidine (B122466) Rings
The enantioselective synthesis of pyrrolidine rings is a well-established field, with numerous methods applicable to the construction of precursors for 3-(2,2-difluorocyclopropyl)pyrrolidine. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome.
One prominent strategy involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This approach allows for the creation of multiple stereocenters in a single step with high levels of enantioselectivity. While direct examples involving a 2,2-difluorocyclopropyl-substituted dipolarophile are not extensively documented, the versatility of this reaction suggests its applicability. The reaction typically involves the in-situ generation of an azomethine ylide from an amino acid or an imine, which then reacts with an alkene. For the synthesis of this compound, a vinyl-gem-difluorocyclopropane would serve as the dipolarophile.
Another powerful method is the enantioselective hydroamination of alkenes catalyzed by Brønsted acids. For instance, imidodiphosphorimidate (IDPi) catalysts have been shown to effect the anti-hydroamination of alkenes with high enantioselectivity, providing a route to chiral pyrrolidines. koreascience.kr The application of this methodology to a substrate bearing a 2,2-difluorocyclopropyl moiety could provide a direct pathway to the target compound.
Enzyme-catalyzed reactions also offer a highly enantioselective route to chiral pyrrolidines. Transaminases, for example, can be used in cascade reactions to trigger the cyclization of ω-chloroketones, yielding 2-substituted pyrrolidines with excellent enantiomeric excess. acs.org By employing a substrate containing a difluorocyclopropyl group, this biocatalytic approach could be adapted for the synthesis of the target molecule.
| Enantioselective Method | General Substrates | Catalyst/Reagent | Potential for this compound |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Chiral Lewis Acids, Organocatalysts | High, using a vinyl-gem-difluorocyclopropane dipolarophile. |
| Catalytic anti-Hydroamination | Alkenyl Amines | Chiral Brønsted Acids (e.g., IDPi) | High, applicable to difluorocyclopropyl-substituted alkenyl amines. koreascience.kr |
| Transaminase-Triggered Cyclization | ω-Halo-ketones | Transaminases (e.g., ATA-117-Rd6) | High, requires synthesis of a suitable difluorocyclopropyl-containing ω-halo-ketone. acs.org |
Diastereoselective Control in Cycloaddition Reactions
[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered rings like pyrrolidines, offering a high degree of diastereocontrol. libretexts.orgnih.gov The reaction between an azomethine ylide and a substituted alkene can lead to the formation of multiple diastereomers. The stereochemical outcome is often governed by the geometry of the dipole and the dipolarophile, as well as the reaction conditions.
In the context of synthesizing this compound, a key cycloaddition would involve an azomethine ylide and a vinyl-gem-difluorocyclopropane. The facial selectivity of the approach of the ylide to the alkene is influenced by steric and electronic factors. The bulky difluorocyclopropyl group is expected to direct the incoming ylide to the less hindered face of the alkene, leading to a preference for one diastereomer.
The use of chiral auxiliaries, such as N-tert-butanesulfinylimines, has proven effective in directing the diastereoselectivity of 1,3-dipolar cycloadditions with azomethine ylides. acs.org This strategy allows for the synthesis of densely substituted pyrrolidines with excellent control over the relative stereochemistry. acs.org By incorporating a difluorocyclopropyl moiety into the alkene component, this method could be adapted to produce a specific diastereomer of this compound.
Furthermore, formal [3+2] cycloadditions between aziridines and styrenes, catalyzed by species like manganese porphyrins, provide another avenue for diastereoselective pyrrolidine synthesis. organic-chemistry.org The scope of this reaction could potentially be extended to include difluorocyclopropyl-substituted alkenes.
| Cycloaddition Strategy | Reactants | Key Factors Influencing Diastereoselectivity |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Vinyl-gem-difluorocyclopropane | Steric hindrance from the difluorocyclopropyl group, geometry of the ylide. |
| Chiral Auxiliary-Directed Cycloaddition | N-tert-Butanesulfinylimine-derived azadiene + Azomethine Ylide | The chiral sulfinyl group directs the approach of the ylide. acs.org |
| Catalytic Formal [3+2] Cycloaddition | Aziridine (B145994) + Vinyl-gem-difluorocyclopropane | Catalyst, nature of substituents on the aziridine and alkene. organic-chemistry.org |
Determination of Absolute and Relative Stereochemistry
The unambiguous determination of the absolute and relative stereochemistry of this compound is crucial. Several analytical techniques are employed for this purpose.
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a salt or a derivative of this compound, the precise spatial arrangement of atoms, and thus the absolute and relative stereochemistry, can be established. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between protons on the pyrrolidine ring and the cyclopropyl (B3062369) group, allowing for the assignment of cis or trans relationships between substituents.
In cases where a chiral auxiliary is used during the synthesis, such as an N-tert-butanesulfinyl group, the stereochemistry of the product can often be inferred from the known stereodirecting influence of the auxiliary. acs.org Subsequent removal of the auxiliary provides the target compound with a known configuration.
Conformational Analysis and Stereochemical Stability
The conformational landscape of the pyrrolidine ring is typically described by a pseudorotational itinerary, with envelope and twist conformations being the most common. The substituents on the ring play a significant role in determining the preferred conformation.
For this compound, the bulky and strongly electron-withdrawing difluorocyclopropyl group at the C3 position is expected to have a pronounced effect on the ring's pucker. It is likely that the substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring.
The presence of the two fluorine atoms on the cyclopropyl ring introduces strong dipoles that can engage in intramolecular interactions, potentially influencing the conformational equilibrium. While specific computational or experimental studies on this compound are not widely reported, analogies can be drawn from studies on other fluorinated pyrrolidines and heterocyclic systems. In these related compounds, gauche and anomeric effects involving the fluorine atoms are known to play a crucial role in dictating conformational preferences.
The stereochemical stability of the compound is expected to be high. The energy barrier to inversion of the stereocenters is substantial, and under normal conditions, epimerization is not expected to occur. The rigidity of the cyclopropyl ring further locks the relative stereochemistry of the gem-difluoro moiety.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(2,2-difluorocyclopropyl)pyrrolidine, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides a comprehensive map of the atomic connectivity and spatial relationships within the molecule.
One-dimensional (1D) NMR spectra offer primary information about the chemical environment of magnetically active nuclei. The ¹H NMR spectrum reveals the number of distinct proton types and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon framework, while the ¹⁹F NMR spectrum is crucial for directly observing the fluorine atoms of the difluorocyclopropyl group.
In a representative synthesis of a stereoisomer, (3R)-3-((1R,2S)-2,2-difluorocyclopropyl)pyrrolidine, the following NMR data was recorded in CDCl₃.
¹H NMR Data The proton spectrum is characterized by complex multiplets for both the pyrrolidine (B122466) and cyclopropyl (B3062369) rings due to diastereotopicity and spin-spin coupling, including J-coupling to fluorine.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.24 - 3.18 | m | H-2a (Pyrrolidine) |
| 3.12 | dd | H-5a (Pyrrolidine) |
| 2.90 | dd | H-2b (Pyrrolidine) |
| 2.72 | dt | H-5b (Pyrrolidine) |
| 2.22 - 2.13 | m | H-4a (Pyrrolidine) |
| 1.88 - 1.77 | m | H-3 (Pyrrolidine), H-1 (Cyclopropyl) |
| 1.76 - 1.68 | m | H-4b (Pyrrolidine) |
| 1.62 - 1.51 | m | H-3 (Cyclopropyl) |
| 1.15 | ddd | H-3 (Cyclopropyl) |
¹³C NMR Data The carbon spectrum confirms the presence of all seven carbon atoms in their unique chemical environments. The carbon atom bearing the two fluorine atoms (C-2 of the cyclopropyl ring) exhibits a characteristic triplet due to one-bond C-F coupling.
| Chemical Shift (ppm) | Assignment |
| 114.1 (t, J = 286.0 Hz) | C-2 (Cyclopropyl) |
| 53.7 | C-2 (Pyrrolidine) |
| 46.5 | C-5 (Pyrrolidine) |
| 42.1 | C-3 (Pyrrolidine) |
| 32.9 | C-4 (Pyrrolidine) |
| 22.0 (t, J = 10.0 Hz) | C-1 (Cyclopropyl) |
| 13.9 (t, J = 10.0 Hz) | C-3 (Cyclopropyl) |
¹⁹F NMR Data The fluorine spectrum provides direct evidence for the geminal difluoro substitution and can give insights into the stereochemical arrangement. For a specific diastereomer, two distinct signals are often observed for the non-equivalent fluorine atoms.
Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, connecting adjacent protons within the pyrrolidine and cyclopropyl rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, confirming C-H one-bond connections.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments and confirming the linkage between the pyrrolidine and cyclopropyl moieties.
The presence of multiple stereocenters in this compound gives rise to several possible stereoisomers. The relative configuration of these isomers can be determined using through-space NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects protons that are close in space, providing crucial information about the 3D structure. For example, a NOESY experiment could show a correlation between the proton at C-3 of the pyrrolidine ring and the adjacent proton on the cyclopropyl ring, helping to establish their cis or trans relationship. Heteronuclear Overhauser Effect Spectroscopy (HOESY) can similarly probe spatial proximities between fluorine and hydrogen atoms. While specific NOESY or HOESY data for this exact compound is not widely published in non-proprietary literature, these techniques remain the standard for such stereochemical assignments.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound with a high degree of confidence. For the hydrochloride salt of this compound, the protonated molecule [M+H]⁺ would be analyzed.
| Parameter | Value |
| Molecular Formula | C₇H₁₂F₂N⁺ |
| Calculated Exact Mass | 148.0932 |
| Observed Mass | Data not publicly available |
An experimentally observed mass that matches the calculated mass to within a few parts per million (ppm) would unequivocally confirm the elemental composition. Predicted collision cross-section values for various adducts of the parent compound have been calculated, which can aid in identification in ion mobility-mass spectrometry studies.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is used to identify the functional groups present in a molecule. While a specific experimental spectrum for this compound is not available in public databases, the expected characteristic absorption bands can be predicted.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3400 - 3250 | N-H stretch | Secondary Amine (Pyrrolidine) |
| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH) |
| 1250 - 1020 | C-F stretch | gem-Difluoroalkane |
| 1150 - 1085 | C-N stretch | Aliphatic Amine |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can unambiguously establish the connectivity, conformation, and absolute stereochemistry (if a suitable derivative is used) of a molecule. For a compound like this compound, obtaining a single crystal of sufficient quality would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This would provide indisputable proof of the stereochemical relationship between the pyrrolidine and difluorocyclopropyl rings. Although the crystal structures of numerous pyrrolidine derivatives have been reported, confirming their molecular geometries, a specific crystal structure for the title compound is not currently deposited in public crystallographic databases.
Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC for Enantiomeric Excess Determination)
The determination of enantiomeric excess (ee) is a critical aspect of the analysis of chiral compounds. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose, offering high resolution and sensitivity. heraldopenaccess.us The general approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
For compounds containing a pyrrolidine scaffold, such as this compound, polysaccharide-based CSPs are particularly effective. nih.govnih.gov These phases, typically derivatives of cellulose (B213188) or amylose (B160209), can be used in various modes, including normal-phase, reversed-phase, and polar organic modes. nih.gov The choice of the mobile phase, which often consists of mixtures of solvents like hexane, isopropanol, acetonitrile, and water, significantly impacts the separation resolution. mdpi.com
A study on the separation of pyrrolidone derivatives highlighted the effectiveness of chlorinated chiral stationary phases, such as Lux Cellulose-2, in supercritical fluid chromatography (SFC), an alternative to HPLC that uses supercritical CO2 as the main mobile phase component. nih.govresearchgate.net SFC can offer advantages in terms of speed and reduced solvent consumption. nih.gov For a series of pyrrolidone derivatives, baseline separation was achieved using a Lux Cellulose-2 column with a methanol (B129727) co-solvent. nih.govresearchgate.net
The presence of the difluorocyclopropyl group introduces specific electronic and steric properties that influence the chromatographic behavior. Fluorinated stationary phases can also be employed, as they offer different selectivity compared to traditional C8 or C18 columns, especially for separating fluorinated analytes. chromatographyonline.com The determination of enantiomeric excess for fluorinated liquid crystalline esters has been successfully achieved using polysaccharide chiral columns like amylose tris(3-chloro-5-methylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate). mdpi.com
The following table summarizes typical chromatographic conditions that could be adapted for the enantiomeric separation of this compound, based on the separation of structurally related compounds.
Table 1: Illustrative HPLC/SFC Conditions for Chiral Separation of Pyrrolidine and Fluorinated Derivatives
| Parameter | Condition 1 (SFC) | Condition 2 (HPLC) |
|---|---|---|
| Technique | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | Lux Cellulose-2 | Amylose tris(3-chloro-5-methylphenylcarbamate) |
| Mobile Phase | CO2 / Methanol (e.g., 85:15 v/v) | Acetonitrile / Water (e.g., 99:1 v/v) |
| Flow Rate | 2.0 mL/min | 0.3 mL/min |
| Temperature | 40 °C | 25 °C |
| Detection | UV (e.g., 210 nm) | UV |
This table is a composite of reported methods for similar compound classes and serves as a starting point for method development for this compound. nih.govmdpi.comresearchgate.net
In cases of overlapping peaks, the use of a chiroptical detector, such as a circular dichroism (CD) detector, in series with a standard UV detector can allow for the determination of enantiomeric excess. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy (for specific derivatives)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and radical ions. youtube.com While this compound itself is a diamagnetic molecule and therefore EPR-silent, specific derivatives, particularly those that can be converted into a stable radical form, could be studied using this powerful technique.
For instance, if a derivative of this compound were to undergo a one-electron oxidation, it could form a radical cation. The pyrrolidine nitrogen is a potential site for such an oxidation. The resulting radical cation would be paramagnetic and thus observable by EPR.
The EPR spectrum of such a radical derivative would provide a wealth of information about its electronic structure. The g-factor, which is analogous to the chemical shift in NMR, would be characteristic of the radical's electronic environment. researchgate.net More detailed information would come from the hyperfine coupling constants, which arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹⁴N, ¹H, and ¹⁹F.
The analysis of these hyperfine couplings would allow for the mapping of the spin density distribution across the molecule. This would reveal the extent to which the unpaired electron is localized on the nitrogen atom or delocalized onto the pyrrolidine and difluorocyclopropyl rings. The study of radical cations of phenothiazine (B1677639) and phenoxazine (B87303) derivatives using EPR has demonstrated the ability to monitor spin density distributions upon redox stimuli. mdpi.com
The following table outlines the potential information that could be obtained from an EPR study of a hypothetical radical cation derivative of this compound.
This table is speculative and outlines the type of information that could be obtained if a stable paramagnetic derivative of this compound were to be synthesized and studied by EPR.
While direct EPR studies on this compound or its derivatives are not prominently reported in the literature, the principles of the technique and its application to other organic radicals suggest it would be a valuable tool for probing the electronic structure of any paramagnetic derivatives that could be synthesized. nih.govresearchgate.net For example, the use of a 3-fluoro-3',4',5'-trihydroxyflavone as an NMR probe to study radical scavenging suggests the utility of fluorinated compounds in investigating radical processes, a principle that extends to EPR studies. nih.gov
Chemical Reactivity and Transformations
Reactions Involving the Pyrrolidine (B122466) Nitrogen and Ring
The secondary amine of the pyrrolidine ring is a key site for chemical modifications, allowing for the introduction of a wide array of substituents and protecting groups. These transformations are fundamental for the incorporation of the 3-(2,2-difluorocyclopropyl)pyrrolidine scaffold into larger, more complex molecules.
N-Functionalization and Protecting Group Strategies
The nitrogen atom of the pyrrolidine ring readily undergoes N-functionalization reactions, such as alkylation and acylation, to introduce various organic moieties. These reactions are crucial for synthesizing derivatives with specific biological activities or for preparing advanced intermediates.
N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. ucla.edu This process is often carried out in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity. For instance, N-alkylation can be achieved under basic conditions, leading to the formation of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from their precursors. nih.gov
N-Acylation: Acylation of the pyrrolidine nitrogen is a common strategy to introduce carbonyl-containing groups. This is typically achieved using acyl chlorides or anhydrides. N-acylation is not only a method for derivatization but also a key step in many synthetic sequences, as the resulting amide can influence the reactivity of the molecule.
Protecting Group Strategies: To manage the reactivity of the pyrrolidine nitrogen during multi-step syntheses, various protecting groups are employed. The choice of protecting group is critical and depends on its stability under specific reaction conditions and the ease of its removal. Commonly used protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as benzyl (B1604629) (Bn) groups. tcichemicals.com
The Boc group is widely used due to its stability in a range of conditions and its straightforward removal under acidic conditions, often with trifluoroacetic acid. tcichemicals.comsigmaaldrich.com The Cbz group, another common choice, is typically removed by catalytic hydrogenation. tcichemicals.com The selection between these and other protecting groups allows for an orthogonal protection strategy, where one group can be selectively removed in the presence of others. organic-chemistry.org
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |
| Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) tcichemicals.com | Stable to base and nucleophiles. |
| Cbz | Benzyl chloroformate | Catalytic hydrogenation tcichemicals.com | Stable to acidic and basic conditions. |
| Bn | Benzyl halide | Catalytic hydrogenation | Provides a stable N-substituent. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) uchicago.edu | Base-labile, useful in peptide synthesis. |
| Troc | 2,2,2-Trichloroethyl chloroformate | Zn, AcOH uchicago.edu | Cleaved under reductive conditions. |
This table provides a summary of common nitrogen protecting groups applicable to the pyrrolidine moiety.
Ring-Opening and Ring Expansion Transformations
While the pyrrolidine ring is generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of different heterocyclic systems or acyclic compounds.
Ring-Opening: The ring-opening of pyrrolidines is not a common transformation but can be induced under forcing conditions or with specific reagents. For example, the conversion of para-substituted pyridines to meta-substituted anilines can proceed through a sequence involving ring-opening of an N-arylpyridinium intermediate. jsynthchem.com While not directly involving a simple pyrrolidine, this illustrates a strategy where a nitrogen heterocycle can be opened.
Ring Expansion: Ring expansion of pyrrolidine derivatives can be a useful method for the synthesis of larger nitrogen-containing rings, such as piperidines. uchicago.eduwikipedia.org A common strategy involves the functionalization of the pyrrolidine ring to introduce a suitable leaving group, which can then trigger a rearrangement and expansion of the ring. For example, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion with various nucleophiles to form optically active 3-substituted piperidines. wikipedia.org Another approach involves the electrophilic addition of dichlorocarbene (B158193) to a double bond within a pyrrole (B145914) ring system, which can lead to ring expansion. nih.gov
Reactions Involving the 2,2-Difluorocyclopropyl Moiety
The 2,2-difluorocyclopropyl group is a key pharmacophore that imparts unique electronic properties and conformational constraints. This moiety can also participate in a variety of chemical transformations, most notably ring-opening and defluorination reactions.
Cyclopropane (B1198618) Ring-Opening Reactions
The strained three-membered ring of the 2,2-difluorocyclopropyl group is susceptible to ring-opening reactions, which can be promoted by various reagents and catalysts. These reactions provide access to a range of fluorinated acyclic structures.
Lewis Acid-Catalyzed Ring-Opening: Lewis acids can activate the cyclopropane ring, facilitating its opening. nih.govmdpi.com For example, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of a Lewis acid can selectively produce pyrrolidine derivatives. nih.gov The outcome of these reactions can be highly dependent on the electronic nature of the substrates and the specific Lewis acid used.
Transition Metal-Catalyzed Ring-Opening: Palladium catalysts are effective in promoting the ring-opening of gem-difluorocyclopropanes. youtube.com These reactions often proceed through the formation of a 2-fluorinated Pd π-allyl complex after oxidative addition and β-fluoride elimination. This intermediate can then be trapped by various nucleophiles.
| Catalyst/Reagent | Substrate Type | Product Type | Reference |
| Lewis Acid | Arylvinylidenecyclopropanes | Pyrrolidine derivatives | nih.gov |
| Palladium Catalyst | gem-Difluorocyclopropanes | 2-Fluoroallylic compounds | youtube.com |
| Sodium Thiophenolate | gem-Difluorocyclopropyl ketones | Fluorine-free products | rsc.org |
This table summarizes selected examples of cyclopropane ring-opening reactions.
Defluorinative Transformations
The fluorine atoms of the 2,2-difluorocyclopropyl group can be removed under specific conditions, leading to defluorinated or partially defluorinated products. These transformations can be synthetically useful for accessing different classes of compounds.
Defluorination can be achieved using reducing agents or through catalytic processes. For instance, new fluorinated dienes can be synthesized by the defluorination of oligomers derived from fluoroalkenes using sodium amalgam. oup.com In the context of the 2,2-difluorocyclopropyl group, defluorination can be coupled with other transformations. For example, palladium-catalyzed defluorinative coupling of difluoroalkenes with aryl boronic acids can lead to the synthesis of ketones. researchgate.net
Intermolecular and Intramolecular Coupling Reactions
The this compound scaffold can participate in a variety of coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Intermolecular Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of both the pyrrolidine and the difluorocyclopropyl moieties, assuming appropriate precursors are used. jsynthchem.comwikipedia.orgnih.govorganic-chemistry.orgnih.govharvard.eduresearchgate.net
The Suzuki-Miyaura coupling allows for the formation of C-C bonds between an organoboron compound and a halide or triflate. jsynthchem.comnih.govnih.govharvard.eduresearchgate.net This reaction could be applied to a suitably halogenated derivative of this compound to introduce aryl or vinyl substituents.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an amine and an aryl halide. wikipedia.orgorganic-chemistry.org this compound itself can serve as the amine component in such a reaction to be coupled with various aryl halides.
Intramolecular Coupling Reactions: Intramolecular coupling reactions can be used to construct new ring systems fused to or containing the this compound core. For example, intramolecular [2+2] photocycloaddition reactions of N-Boc protected 4-(allylaminomethyl)-2(5H)-furanones can lead to the formation of rigid, conformationally restricted pyrrolidines. nih.gov Similarly, domino C-N coupling/hydroamination reactions can be employed to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. sigmaaldrich.combeilstein-journals.org
Regioselectivity and Chemodivergence in Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another, while chemodivergence describes the ability of a substrate to undergo different types of reactions under varying conditions, leading to structurally distinct products. For this compound, these concepts are critical in predicting how the molecule will react when exposed to different reagents and catalysts. The primary reactive sites are the pyrrolidine nitrogen, the α-carbons of the pyrrolidine ring, and the strained difluorocyclopropyl ring.
Expected Reactivity and Potential for Chemodivergence:
Based on related chemistries, the reactions of this compound can be expected to diverge based on the reaction conditions, particularly the choice of catalyst and reagents.
N-Functionalization vs. Ring-Opening: A primary point of chemodivergence would be the competition between reactions at the pyrrolidine nitrogen and reactions involving the difluorocyclopropyl ring.
N-Functionalization: Standard reactions such as acylation, alkylation, and arylation are expected to occur readily at the secondary amine of the pyrrolidine ring under basic or neutral conditions. This represents the most straightforward pathway for derivatization.
Ring-Opening of the Difluorocyclopropyl Group: In the presence of transition metal catalysts, particularly palladium, the strained C-C bond of the cyclopropane ring distal to the fluorine atoms is susceptible to cleavage. This can lead to a variety of ring-opened products.
Palladium-Catalyzed Reactions: A Arena for Regio- and Chemodivergence
Palladium catalysis is a powerful tool for the functionalization of strained rings. In the context of this compound, the interplay between the catalyst, ligands, and other reagents could precisely control the reaction's outcome.
Research on analogous gem-difluorocyclopropanes suggests that palladium(0) catalysts can insert into the distal C-C bond of the cyclopropyl (B3062369) ring. This is followed by a β-fluoride elimination to generate a 2-fluorinated palladium π-allyl complex. This intermediate is a key branch point from which various products can be formed, depending on the subsequent reaction steps.
Hypothetical Reaction Outcomes and Controlling Factors:
The following table outlines potential regioselective and chemodivergent reactions of an N-protected derivative, N-Boc-3-(2,2-difluorocyclopropyl)pyrrolidine, based on established reactivity of similar compounds. The N-Boc protecting group is used to prevent competing reactions at the nitrogen, thereby focusing on the reactivity of the difluorocyclopropyl ring.
| Reaction Type | Catalyst/Reagents | Expected Major Product | Regioselectivity/Chemodivergence |
| Cross-Coupling | Pd(0) catalyst, Aryl Boronic Acid | N-Boc-3-(2-fluoro-3-arylallyl)pyrrolidine | Regioselective: The reaction is expected to proceed via opening of the cyclopropyl ring to form a linear, fluorinated alkene. Chemodivergent: This outcome represents a C-C bond formation via ring-opening, contrasting with potential N-functionalization in the unprotected molecule. |
| Hydroarylation | Pd(0) catalyst, Aryl Halide, Hydride Source | N-Boc-3-(3-aryl-2-fluoropropyl)pyrrolidine | Regioselective: The aryl group adds to the terminal carbon of the allyl intermediate, and the hydride adds to the internal carbon. |
| Amination | Pd(0) catalyst, Amine Nucleophile | N-Boc-3-(3-amino-2-fluoroallyl)pyrrolidine | Chemodivergent: This pathway leads to C-N bond formation, offering a different product class from C-C coupling. |
Data from Related Systems:
While specific data for this compound is not available, studies on other gem-difluorocyclopropanes provide valuable insights. For example, the palladium-catalyzed cross-coupling of 2-(2,2-difluorocyclopropyl)naphthalene with gem-diborylalkanes has been shown to proceed with high Z-stereo- and chemo-selectivity, yielding 2-fluoroallylic gem-diboronic esters. This supports the proposed formation of a 2-fluorinated π-allyl palladium intermediate.
Further research focusing specifically on this compound is necessary to experimentally validate these predictions and fully elucidate the intricate details of its regioselectivity and chemodivergence. Such studies would be invaluable for unlocking the synthetic potential of this unique heterocyclic compound.
Computational Chemistry Studies
Molecular Dynamics Simulations (for conformational behavior)
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. An MD simulation of 3-(2,2-Difluorocyclopropyl)pyrrolidine would involve solving Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.
These simulations, typically run for nanoseconds or even microseconds, would reveal the accessible conformations of the molecule and the timescales of transitions between them. For this compound, MD simulations would be particularly useful for understanding the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the difluorocyclopropyl group relative to the pyrrolidine ring.
The results of an MD simulation are often analyzed to understand the distribution of key dihedral angles and to identify the most populated conformational states. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein binding site, where a specific conformation may be required for activity.
Conformational Energy Landscapes
A detailed understanding of the conformational energy landscape is crucial for comprehending a molecule's behavior. For this compound, this would involve systematically exploring the potential energy of the molecule as a function of one or more key dihedral angles.
This is often achieved by performing a series of constrained geometry optimizations, where a specific dihedral angle (e.g., the one connecting the cyclopropyl (B3062369) and pyrrolidine rings) is fixed at various values, and the rest of the molecule is allowed to relax. The resulting plot of energy versus the dihedral angle reveals the locations of energy minima (stable conformers) and the energy barriers between them.
Applications in Advanced Organic Synthesis and Molecular Design
Building Blocks for Complex Polycyclic and Spirocyclic Systems
The rigid three-dimensional structure of the difluorocyclopropyl group combined with the pyrrolidine (B122466) ring provides a robust framework for the construction of intricate molecular architectures, including spirocyclic and fused-ring systems. These complex structures are prevalent in natural products and pharmaceutically active compounds.
The pyrrolidine scaffold is a key component in the synthesis of spirocyclic systems, particularly spiro[pyrrolidine-3,3'-oxindoles], which form the core of many biologically active alkaloids. researchgate.net The general and highly effective method for constructing these systems is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov In this approach, an azomethine ylide, generated in situ from the condensation of a secondary amine like a pyrrolidine derivative and an isatin, reacts with a dipolarophile.
While specific examples starting directly with 3-(2,2-difluorocyclopropyl)pyrrolidine are not extensively documented in readily available literature, the established synthetic routes are broadly applicable. For instance, fluorinated spirooxindoles have been synthesized using related strategies. A notable example is the synthesis of CF3-containing 3,3'-cyclopropyl spirooxindoles through a sequential [3+2] cycloaddition/ring contraction of ylideneoxindoles with 2,2,2-trifluorodiazoethane. nih.gov This demonstrates the compatibility of fluorinated groups in such cyclization reactions. The catalytic asymmetric [3+2] cycloaddition is a powerful method for controlling stereochemistry, affording optically active spiro-pyrrolidine derivatives with high enantioselectivity. rsc.orgnih.gov
The synthesis of spiro[pyrrolidine-3,3'-oxindoles] can be achieved via a one-pot Pictet-Spengler/oxidative ring contraction of tryptamine (B22526) derivatives, showcasing another versatile method for accessing this scaffold. researchgate.net These established methodologies provide a clear blueprint for how this compound can be employed to generate novel, fluorinated spirocyclic compounds with potential applications in drug discovery. The presence of the difluorocyclopropyl moiety is anticipated to impart unique conformational and electronic properties to the resulting spirocycle.
The pyrrolidine ring is a foundational element in the synthesis of various fused and bicyclic heterocyclic systems. mdpi.com These rigid structures are of high interest to medicinal chemists as they can reduce the conformational flexibility of a molecule, which can lead to improved binding affinity for biological targets. bldpharm.com The introduction of a bicyclic pyrrolidine scaffold is a recognized strategy for escaping the "flatland" of two-dimensional molecules and increasing the fraction of sp3-hybridized carbons (Fsp3), a property correlated with clinical success in drug development. bldpharm.com
Synthetic strategies to create pyrrolidine-fused heterocycles often involve multicomponent reactions or intramolecular cyclizations. For example, isocyanide-based multicomponent reactions have been used to rapidly construct complex tricyclic systems containing a fused pyrrolidine ring, such as tetrahydrocyclopenta researchgate.netrsc.orgpyrrolo[2,3-b]pyridines, with high diastereoselectivity. beilstein-journals.org Another powerful method involves the intramolecular Staudinger/aza-Wittig tandem reaction of carefully designed N-ω-azidoalkyl pyrrole (B145914) derivatives to generate fused heterocyclic imines, which can be subsequently reduced to form medicinally relevant systems like tetrahydropyrrolo[1,2-a]pyrazines. rsc.org
Structural Design for Modified Molecular Properties
The incorporation of the this compound moiety into a larger molecule is a deliberate design choice to modulate its properties. The gem-difluoro group offers a unique combination of steric bulk and electronic effects that can be leveraged to control molecular conformation and physicochemical characteristics.
A key strategy in modern drug design is to restrict the conformational flexibility of a ligand to pre-organize it for optimal binding to its target receptor, thereby minimizing the entropic penalty upon binding. bldpharm.com The this compound unit is an excellent tool for achieving this. The cyclopropyl (B3062369) ring is inherently rigid, and its attachment to the pyrrolidine ring significantly limits the rotational freedom of the substituent.
Furthermore, the fluorine atoms introduce potent stereoelectronic effects. The C-F bond is highly polarized, and its presence can influence the geometry of the molecule through hyperconjugative and electrostatic interactions. beilstein-journals.org The introduction of fluorine can affect the conformational equilibrium of cyclic systems, providing a method to stabilize a desired conformer. beilstein-journals.org Therefore, integrating the this compound fragment into a drug candidate can enforce a specific three-dimensional geometry, leading to enhanced potency and selectivity.
Fluorination is a widely used strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. nih.govresearchgate.net The introduction of fluorine can impact lipophilicity (logP), pKa, metabolic stability, and membrane permeability. The 2,2-difluorocyclopropyl group is particularly interesting as a bioisostere for other groups, offering a way to modulate these properties predictably.
Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While highly fluorinated groups often increase lipophilicity, the effect of a gem-difluoro group on a cyclopropyl ring can be more nuanced. Studies have shown that strategic fluorination can, in some contexts, reduce lipophilicity compared to non-fluorinated analogues. researchgate.netnih.gov This reduction can lead to improved aqueous solubility and an increased unbound fraction in plasma, which are often desirable attributes for a drug candidate. nih.gov The table below summarizes the general effects of substituting a hydrogen or a methyl group with a difluorocyclopropyl group on key physicochemical properties.
| Property | Effect of Introducing a 2,2-Difluorocyclopropyl Group | Rationale |
|---|---|---|
| Lipophilicity (logP) | Context-dependent modulation, often leading to a decrease compared to larger alkyl groups. | The two polar C-F bonds can lower the partition coefficient into nonpolar solvents like octanol. researchgate.net |
| Aqueous Solubility | Generally increased when lipophilicity is reduced. | Lower lipophilicity often correlates with higher solubility in aqueous media. nih.gov |
| Metabolic Stability | Increased | The C-F bond is very strong and resistant to cleavage. Fluorine atoms can block sites of metabolism (e.g., oxidation by cytochrome P450 enzymes). |
| pKa (of the pyrrolidine nitrogen) | Decreased (more acidic) | The highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect, which reduces the basicity of the nearby pyrrolidine nitrogen. |
Role in Fragment-Based Approaches to Molecular Diversity
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation. nih.gov This approach involves screening collections of low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds.
The success of FBDD relies heavily on the quality and diversity of the fragment library. There is a growing emphasis on incorporating fragments with three-dimensional character to better explore the complexities of protein binding pockets. nih.gov this compound is an ideal candidate for inclusion in such libraries.
Its key advantages as a fragment include:
Three-Dimensional Shape: The spiro-like junction of the cyclopropyl and pyrrolidine rings provides a rigid, non-planar scaffold.
Physicochemical Properties: It possesses properties that align with the "Rule of Three"—a set of guidelines for desirable fragment characteristics (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).
Synthetic Tractability: The pyrrolidine nitrogen provides a straightforward handle for chemical elaboration, allowing chemists to easily "grow" the fragment into a larger, more complex molecule once a hit is identified.
By incorporating fragments like this compound, chemists can generate combinatorial libraries of novel compounds with enhanced structural diversity and improved drug-like properties. lifechemicals.com
Intermediates in the Synthesis of Advanced Organic Scaffolds
This compound serves as a versatile intermediate for the construction of a diverse array of advanced organic scaffolds. The presence of the reactive secondary amine of the pyrrolidine ring, coupled with the unique electronic and conformational properties of the difluorocyclopropyl group, allows for a multitude of chemical transformations.
The difluorocyclopropyl moiety is increasingly recognized as a valuable bioisostere in medicinal chemistry. princeton.edubenthamscience.com It can mimic the spatial and electronic properties of other functional groups, such as a carbonyl group or a gem-dimethyl group, while offering improved metabolic stability and altered lipophilicity. princeton.edunih.gov Consequently, incorporating the This compound core into larger molecules can lead to novel scaffolds with enhanced biological activity and pharmacokinetic profiles.
Research into the synthesis of related structures, such as N-difluorocyclopropyl-substituted pyrazoles, has demonstrated that the difluorocyclopropyl group is stable to a variety of reaction conditions, including those involving strong acids, bases, and transition metal catalysts. researchgate.net This robustness is crucial for its utility as a building block in multi-step syntheses of complex molecules.
The synthesis of functionalized pyrrolidines is a well-established field, with numerous methods available for the introduction of substituents at various positions of the ring. nih.govnih.gov For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful tool for constructing the pyrrolidine ring with a high degree of stereocontrol. mdpi.comnih.gov A plausible synthetic approach to This compound could involve the difluorocyclopropanation of a suitable N-protected 3-allylpyrrolidine derivative, followed by deprotection. The synthesis of difluorocyclopropanes can be achieved through various methods, including the use of difluorocarbene precursors like trimethyl(trifluoromethyl)silane (TMSCF3). nih.gov
Once obtained, This compound can be elaborated into more complex scaffolds through reactions targeting the secondary amine. These transformations can include N-alkylation, N-arylation, acylation, and sulfonylation, providing access to a wide range of derivatives. The resulting molecules, possessing the unique difluorocyclopropylpyrrolidine core, are attractive candidates for screening in drug discovery programs and for the development of novel materials.
The table below illustrates potential advanced organic scaffolds that could be synthesized from This compound and their potential applications.
| Target Scaffold | Potential Synthetic Transformation on this compound | Potential Applications |
| N-Aryl-3-(2,2-difluorocyclopropyl)pyrrolidines | Buchwald-Hartwig amination with aryl halides | Building blocks for central nervous system (CNS) active compounds, kinase inhibitors. |
| N-Acyl-3-(2,2-difluorocyclopropyl)pyrrolidines | Acylation with acid chlorides or activated carboxylic acids | Probes for studying enzyme-ligand interactions, potential enzyme inhibitors. |
| N-Sulfonyl-3-(2,2-difluorocyclopropyl)pyrrolidines | Sulfonylation with sulfonyl chlorides | Development of novel antibacterial or antiviral agents. |
| Spiro[pyrrolidine-3,1'-cyclopropane]-based scaffolds | Further functionalization of the pyrrolidine ring | Exploration of novel three-dimensional chemical space for drug discovery. mdpi.com |
| Fused princeton.edunih.govresearchgate.nettriazolo[4,3-a]pyrrolidines with a difluorocyclopropyl group | Cyclization with appropriate reagents | Synthesis of heterocyclic systems with potential pharmacological activity. |
The strategic incorporation of the This compound moiety into molecular design allows for the fine-tuning of steric and electronic properties, which can be critical for achieving high affinity and selectivity for biological targets. The development of synthetic routes to this and related building blocks is therefore of significant interest to the fields of organic synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
